Product packaging for Centchroman hydrochloride(Cat. No.:CAS No. 51023-56-4)

Centchroman hydrochloride

Cat. No.: B012521
CAS No.: 51023-56-4
M. Wt: 494.1 g/mol
InChI Key: ZRGUGBSQWQXLHB-QBYKQQEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Centchroman Hydrochloride, also known as Ormeloxifene, is a selective estrogen receptor modulator (SERM) of significant research interest due to its unique non-steroidal structure and tissue-specific estrogenic and anti-estrogenic activities . As a research chemical, it serves as a critical tool for investigating hormone-responsive pathways. Main Research Applications & Value: Contraception Research: Centchroman's primary documented mechanism is the inhibition of blastocyst implantation by creating an endometrial milieu that is non-receptive, without consistently suppressing ovulation . This makes it a valuable compound for studying endometrial receptivity and developing novel fertility management strategies. Oncology Research: It has demonstrated promising therapeutic potential in preclinical and clinical studies for hormone-responsive cancers, including breast cancer, due to its anti-estrogenic effects on breast tissue . Its efficacy in the management of benign breast conditions like mastalgia and fibroadenoma has also been explored . Gynecological Research: Researchers utilize Centchroman to model and investigate dysfunctional uterine bleeding (DUB) and menorrhagia, conditions it has been used to manage clinically through its effects on endometrial proliferation . Mechanism of Action: Centchroman functions as a SERM, binding to estrogen receptors and exerting agonist or antagonist effects in a tissue-specific manner . It exhibits anti-estrogenic activity in the uterus and breast, while demonstrating estrogenic effects in tissues such as bone and the cardiovascular system . This selectivity is a key focus of pharmacological research. Pharmacokinetic Profile: Characterized by a long elimination half-life of approximately 165 hours (7 days), Centchroman allows for a once-weekly dosing regimen in clinical settings, informing sustained-exposure experimental designs . It is highly bound to albumin and is primarily excreted via the feces . Handling & Compliance: Product Use: this compound is provided For Research Use Only . It is not intended for diagnostic or therapeutic purposes and is strictly not for human consumption. Regulatory Status: This compound is approved as a prescription drug in India but is not approved by the US FDA. Researchers are responsible for ensuring all handling and disposal procedures comply with their institution's and region's applicable regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H35NO3.ClH B012521 Centchroman hydrochloride CAS No. 51023-56-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO3.ClH/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31;/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3;1H/t28-,29+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGUGBSQWQXLHB-XZVFQGBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965301
Record name 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51023-56-4, 79386-05-3, 92083-15-3
Record name Centhchroman hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051023564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-(2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, hydrochloride, trans-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079386053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-(2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, hydrochloride, trans-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092083153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORMELOXIFENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL3LAI70F3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Structural Modification Methodologies for Centchroman Hydrochloride

Established Synthetic Pathways for Centchroman (B43507) Hydrochloride

The synthesis of Centchroman hydrochloride has evolved since its inception, with refined processes aiming for higher yields and purity.

Multi-Step Synthesis Approaches

The initial synthesis of Centchroman, also known as Ormeloxifene (B1196478), was developed by the CDRI and involved a five-step process. jocpr.com A notable improvement on this process was later introduced by Suven Life Sciences, which also comprised a multi-step synthesis but with key modifications to improve efficiency.

The original CDRI process begins with the Von Pechmann condensation of phenyl acetic acid and resorcinol (B1680541) monomethyl ether to form a chroman-4-one intermediate. This is followed by a reduction and dehydration to yield a chromene derivative. A subsequent Friedel-Crafts alkylation and an O-alkylation lead to the Centchroman base, which is then converted to its hydrochloride salt.

An improved process offers a different route to a critical intermediate, 7-methoxy-2,2-dimethyl-3-phenyl-2H-chromene. jocpr.com This pathway starts with the reaction of phenyl acetic acid with acetone (B3395972) in the presence of isopropyl magnesium chloride. jocpr.com The resulting acid is then condensed with resorcinol monomethyl ether. jocpr.com

A key reaction in these syntheses is the Pechmann condensation of a phenol (B47542) with a β-keto acid or its ester in the presence of a condensing agent to form a coumarin, which is then further modified. google.com Another critical transformation is the Grignard reaction, which is utilized to introduce the dimethyl group at the C2 position of the chroman ring. google.com

Investigation of Intermediates and Reaction Conditions

The synthesis of this compound involves several key intermediates and specific reaction conditions to ensure the desired stereochemistry and yield.

A central intermediate in the synthesis is 7-methoxy-2,2-dimethyl-3-phenyl-chroman-4-one . jocpr.com In an improved synthesis, this is prepared by condensing 3-Methyl-2-phenyl-but-2-enoic acid with resorcinol mono methyl ether in the presence of polyphosphoric acid (PPA) at 65°C. jocpr.com The subsequent reduction of this intermediate is crucial.

Another critical step is the Friedel-Crafts alkylation of 7-methoxy-2,2-dimethyl-3-phenyl-2H-chromene with phenol. jocpr.com This reaction is typically carried out using aluminum chloride (AlCl₃) in a benzene-hexane solvent mixture at low temperatures (0-5°C). jocpr.com The reaction is monitored by thin-layer chromatography (TLC) to ensure completion. jocpr.com

The final steps involve the O-alkylation of the phenolic intermediate with 1-(2-chloroethyl)pyrrolidine in a solvent like dimethylformamide (DMF) under basic conditions, followed by the formation of the hydrochloride salt. The salt formation is often achieved by passing hydrogen chloride gas through a solution of the Centchroman base in a solvent such as diisopropyl ether. jocpr.com

Table 1: Key Intermediates and Reagents in this compound Synthesis

Intermediate/ReagentRole in Synthesis
Phenyl acetic acidStarting material. jocpr.com
Resorcinol monomethyl etherReactant in the initial condensation step. jocpr.com
Polyphosphoric acid (PPA)Condensing agent for cyclization. jocpr.com
Isopropyl magnesium chlorideGrignard reagent for the formation of a key acid intermediate. jocpr.com
7-methoxy-2,2-dimethyl-3-phenyl-chroman-4-oneKey intermediate ketone. jocpr.com
Lithium aluminum hydride (LAH)Reducing agent for the ketone (in some pathways).
7-methoxy-2,2-dimethyl-3-phenyl-2H-chromeneKey intermediate for the Friedel-Crafts reaction. jocpr.com
Aluminum chloride (AlCl₃)Lewis acid catalyst for the Friedel-Crafts alkylation. jocpr.com
PhenolReactant in the Friedel-Crafts alkylation. jocpr.com
1-(2-chloroethyl)pyrrolidineAlkylating agent to introduce the pyrrolidinoethoxy side chain.
Hydrogen chloride (gas)For the formation of the final hydrochloride salt. jocpr.com

Chiral Separation and Enantiomeric Research of this compound

Centchroman is a racemic mixture of its d- and l-enantiomers. nih.gov Research has focused on separating these stereoisomers and evaluating their individual biological activities.

Chromatographic Methodologies for Enantiomer Resolution

High-performance liquid chromatography (HPLC) is the primary technique used for the chiral separation of this compound's enantiomers. nih.govresearchgate.net Methods have been developed using various chiral stationary phases (CSPs) to achieve baseline separation of the d- and l-isomers. nih.govoup.com

One validated isocratic HPLC method employs a Lux 5µ cellulose-1 column. nih.gov The mobile phase for this separation consists of a mixture of hexane, isopropanol, methanol (B129727), and triethylamine (B128534) (90:10:1:0.5). nih.gov Another approach utilizes a ChiraDEX HR column with a gradient elution of ammonium (B1175870) acetate (B1210297) and methanol to achieve enantiomeric separation. researchgate.net The use of polysaccharide-based CSPs is a popular choice for resolving such chiral compounds. oup.com Capillary electrophoresis has also been explored for chiral separation, using sulfated beta-cyclodextrins as chiral selectors. oup.combrieflands.com

Table 2: Chromatographic Conditions for Chiral Separation of Centchroman Enantiomers

ParameterMethod 1Method 2
Column Lux 5µ cellulose-1 nih.govChiraDEX HR researchgate.net
Mobile Phase Hexane:Isopropanol:Methanol:Triethylamine (90:10:1:0.5) nih.govAmmonium acetate (10 mM, pH 4.0) and Methanol (gradient) researchgate.net
Flow Rate Not specified0.7 mL/min researchgate.net
Detection Not specifiedUV at 280 nm researchgate.net
Resolution (Rs) Baseline separation nih.gov1.9 researchgate.net

Investigation of Stereoisomer-Specific Activities in Preclinical Research

Preclinical studies have revealed significant differences in the biological activities of the individual enantiomers of Centchroman. researchgate.net The l-isomer has been found to possess approximately twice the anti-fertility activity of the d-isomer. jocpr.com There is a seven-fold difference in the estrogen receptor binding affinity between the two enantiomers, which corresponds to their differential effects on uterine growth and anti-implantation activity in rats. researchgate.net

Interestingly, both d- and l-centchroman have demonstrated the ability to reduce chromosome aberrations induced by certain mutagens in preclinical models. researchgate.net However, the l-isomer was found to be more effective in reducing cyclophosphamide-induced aberrations, suggesting it may have potential as a therapeutic agent with a favorable safety profile. researchgate.net

Design and Synthesis of this compound Analogues

The structural framework of Centchroman has served as a template for the design and synthesis of new analogues with potentially enhanced or modified biological activities. One such endeavor involved the creation of a novel class of 2,3,4-triarylbenzopyrans. doi.org

The rationale for designing these analogues was to create a hybrid structure combining features of 2,3-diaryl and 3,4-diaryldihydrobenzopyrans, with the introduction of an additional phenolic ether basic side chain. doi.org The synthesis of these analogues involved the alkylation of a dihydrobenzopyran-4-one intermediate or its reduced alcohol product with appropriate amine hydrochlorides. doi.org For instance, the synthesis of one analogue involved the reduction of a dihydrobenzopyran-4-one with sodium borohydride, followed by further chemical modifications. doi.org These synthetic efforts aim to explore the structure-activity relationships and potentially develop compounds with superior selective estrogen receptor modulation. doi.org

Synthesis of Brominated Derivatives

The synthesis of brominated derivatives of Centchroman, such as Brominated-Ormeloxifene (Br-ORM), has been undertaken to explore the effects of halogenation on its biological activity. A multi-step synthetic approach is employed to produce these analogues. nih.govacs.org

The process begins with commercially available starting materials, 2,4-dihydroxybenzaldehyde (B120756) and derivatives of phenylacetic acid. These compounds undergo a nucleophilic addition-elimination reaction in the presence of triethylamine and acetic anhydride. nih.gov The subsequent product is then hydrolyzed using triethylamine in methanol. nih.gov This is followed by an alkylation step using methyl iodide in the presence of potassium carbonate and acetone. nih.gov

A Grignard reaction is then performed on the resulting compound using methylmagnesium bromide in tetrahydrofuran (B95107) (THF), which is followed by intramolecular dehydration. nih.govacs.org The subsequent hydroarylation with phenol yields a racemic mixture of d- and l-enantiomers. nih.govacs.org The final step involves the condensation of this intermediate with 1-(2-chloroethyl)-pyrrolidine hydrochloride. This reaction, carried out in the presence of sodium hydride (NaH) and dimethylformamide (DMF), yields the final brominated derivative, Br-ORM. nih.govacs.org The presence of the halogen at the para position of the aromatic ring at the C-3 position has been noted to alter the confirmation of the Ormeloxifene analogues. nih.govacs.org

Detailed chemical synthesis of Br-ORM has been confirmed using standard spectroscopic, analytical, and chromatographic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS). nih.gov

Methodological Approaches to Structure-Activity Relationship (SAR) Studies in Preclinical Models

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of Centchroman and its derivatives influences their biological activity. These studies guide the design of new analogues with improved efficacy and selectivity. The methodological approaches involve a combination of in vitro and in vivo preclinical models.

The foundation of SAR studies for Centchroman analogues lies in the triphenylethylene (B188826) scaffold, which is known to interact with estrogen receptors. imrpress.com The structural geometry of the molecule plays a significant role in its activity. portico.org SAR studies have explored various modifications, including the synthesis of different diarylbenzo- and naphthofurans, indoles, and 3,4-diaryl-coumarins, -chromenes, and -chromans. imrpress.com

In Vitro Models:

Receptor-Binding Assays: A primary in vitro method involves competitive binding assays to determine the affinity of the synthesized analogues for estrogen receptors (ER-α and ER-β). nih.gov These assays help in quantifying how structural modifications affect the binding to the target receptors.

Cell-Based Assays: A variety of human cancer cell lines are utilized to evaluate the cytotoxic and cytostatic effects of the derivatives. Commonly used cell lines include those from breast cancer (e.g., MCF-7, MDA-MB-231, T-47D), cervical cancer (e.g., CaSki, SiHa), and other cancers. nih.govacs.orgresearchgate.netresearchgate.net Assays such as the MTS assay are used to measure cell proliferation and viability, providing insights into the antiproliferative effects of the compounds. nih.gov

Mechanism of Action Studies: Further in vitro investigations in preclinical models aim to elucidate the mechanism of action. This includes studying the induction of apoptosis (programmed cell death) through methods like observing PARP cleavage, and analyzing the expression of genes and proteins related to cell cycle regulation and apoptosis. nih.govresearchgate.neted.ac.uk

In Vivo Models:

Rodent Models: Animal models, particularly in rats and mice, are extensively used to assess the in vivo efficacy of Centchroman derivatives. researchgate.net For its contraceptive activity, anti-implantation effects are evaluated in rodent models.

Xenograft Models: To study anticancer activity, human cancer cells are implanted into immunocompromised mice to create xenograft models. researchgate.neted.ac.uk The effect of the Centchroman analogues on tumor growth, tissue viability, and cell proliferation (e.g., using Ki-67 staining) is then assessed. ed.ac.uk

Computational Approaches:

Molecular Docking: In silico studies, such as molecular docking, are employed to predict and understand the binding interactions between the Centchroman analogues and their target proteins at the molecular level. nih.govresearchgate.net These computational models help in rationalizing the observed biological activities and in designing new derivatives with potentially enhanced binding affinity and efficacy. nih.gov For instance, molecular modeling has been used to compare the binding of ormeloxifene and its brominated analogue to target proteins like β-catenin. nih.gov

The data gathered from these diverse methodological approaches in preclinical models allows for the establishment of comprehensive SARs. This knowledge is instrumental in the lead optimization process, aiming to develop Centchroman derivatives with superior therapeutic profiles for various clinical applications. imrpress.comportico.org

Molecular and Cellular Mechanisms of Action of Centchroman Hydrochloride

Estrogen Receptor Interactions and Modulation

As a SERM, Centchroman (B43507) hydrochloride's primary mode of action involves its interaction with estrogen receptors (ERs). These receptors are transcription factors that mediate the physiological effects of estrogens. nih.gov There are two main types of nuclear estrogen receptors, ERα and ERβ, which are encoded by different genes and have varying expression levels across different tissues. nih.gov ERα is predominantly found in reproductive tissues, while ERβ is expressed in tissues such as the urogenital tract and bones. nih.gov

Centchroman hydrochloride exhibits a distinct binding profile to the different estrogen receptor subtypes. It acts as a competitive inhibitor, binding to estrogen receptors with varying affinities. nih.govmdpi.com This binding prevents or modulates the normal binding of estrogen to the receptors. While specific binding affinity values (Ki or IC50) for this compound across all receptor subtypes are not consistently reported in the provided search results, the nature of SERMs is to display differential affinity and activity at ERα and ERβ. eurekaselect.com Furthermore, estrogens and their modulators can also interact with the G protein-coupled estrogen receptor (GPER), which mediates rapid, non-genomic signaling. nih.govsemanticscholar.org The activity of Centchroman at GPER is an area of ongoing research to fully elucidate its complete signaling profile.

The binding of a ligand, such as an estrogen or a SERM, to the ligand-binding domain (LBD) of an estrogen receptor induces a significant conformational change in the receptor's structure. bmbreports.orgnih.gov This structural alteration is a critical step in determining the receptor's subsequent activity. mdpi.com When an agonist like estradiol (B170435) binds, the receptor adopts a conformation that facilitates the recruitment of coactivators, leading to gene transcription. nih.gov Conversely, the binding of an antagonist or a SERM like this compound results in a different conformational state. nih.gov This altered conformation can prevent the receptor from binding effectively to DNA or can promote the recruitment of corepressors instead of coactivators, thereby blocking or modifying the transcriptional activity of the receptor. mdpi.comresearchgate.net The specific conformational change induced by Centchroman is crucial to its tissue-selective agonist and antagonist effects.

The biological activity of the estrogen receptor-ligand complex is ultimately determined by the types of coregulatory proteins it recruits. These proteins, known as coactivators and corepressors, either enhance or inhibit the transcription of target genes. The distinct conformation adopted by the estrogen receptor upon binding to this compound influences which of these coregulators are recruited. nih.govresearchgate.net For instance, in tissues where Centchroman acts as an antagonist, its binding to the ER likely promotes the recruitment of corepressors, such as silencing mediator for retinoid and thyroid receptors (SMRT), which in turn inhibit gene transcription. nih.gov In contrast, in tissues where it may exhibit partial agonist activity, it might allow for the limited recruitment of coactivators like steroid receptor coactivator-1 (SRC-1). nih.gov This differential recruitment is a key mechanism behind the tissue-specific effects of SERMs. researchgate.net

Estrogen receptor signaling occurs through two main pathways: genomic and non-genomic.

Genomic Signaling: This is the classical pathway where the estrogen-ER complex translocates to the nucleus and binds to specific DNA sequences called estrogen response elements (EREs) in the promoter regions of target genes. nih.govnih.govresearchgate.net This direct binding initiates the transcription of those genes. nih.govresearchgate.net There is also an indirect genomic pathway where the ER complex interacts with other transcription factors to modulate gene expression without directly binding to an ERE. nih.govmdpi.com Centchroman, by binding to ERs, directly influences these genomic signaling events, either promoting or inhibiting gene transcription depending on the tissue and the coregulators present. mdpi.comwisdomlib.org

Signaling PathwayMediatorLocationMechanism of Action
Genomic (Direct) ERα, ERβNucleusLigand-ER complex binds to Estrogen Response Elements (EREs) on DNA, modulating gene transcription. nih.govnih.govresearchgate.net
Genomic (Indirect) ERα, ERβNucleusLigand-ER complex interacts with other transcription factors to regulate gene expression. nih.govmdpi.com
Non-Genomic Membrane-associated ERs, GPERPlasma Membrane, CytoplasmLigand binding activates rapid intracellular signaling cascades (e.g., MAPK, PI3K/AKT). researchgate.netmdpi.com

Intracellular Signaling Pathway Modulation by this compound

Beyond its direct effects on estrogen receptors, this compound can also influence other critical intracellular signaling pathways implicated in cellular processes.

The Wnt/β-catenin signaling pathway is crucial for cell proliferation, differentiation, and migration. Aberrant activation of this pathway is linked to the development and progression of various cancers. nih.gov Recent studies have indicated that Centchroman and its derivatives can act as inhibitors of the Wnt/β-catenin pathway. nih.gov Molecular modeling suggests that Centchroman can dock with β-catenin, a key protein in this pathway. nih.gov By inhibiting this pathway, Centchroman can suppress processes like the epithelial-mesenchymal transition (EMT), which is involved in cancer cell invasion and metastasis. nih.gov The inhibition of Wnt/β-catenin signaling represents a significant, non-ER-mediated mechanism contributing to the pharmacological effects of Centchroman. nih.govacs.org

PI3K/mTOR Pathway Regulation

Centchroman has been shown to inhibit the proliferation of head and neck squamous cell carcinoma (HNSCC) cells by modulating the PI3K/mTOR pathway. nih.gov Research indicates that centchroman treatment leads to the inhibition of Akt phosphorylation, which in turn attenuates downstream signaling in the PI3K/mTOR pathway. nih.govnih.gov This inhibition is a key component of its anti-proliferative effects. nih.gov The compound's ability to act as a dual inhibitor of the Akt/mTOR and STAT3 signaling pathways highlights its potential as a therapeutic strategy against HNSCC. nih.gov In head and neck cancer cells, this modulation contributes to the induction of apoptosis and the inhibition of colony-forming efficiency. nih.gov Furthermore, the anti-proliferative effect of ormeloxifene (B1196478) has been observed in inhibiting the colony-forming efficiency of head and neck squamous cell carcinoma (HNSCC) cells through the modulation of the PI3K/mTOR pathway. explorationpub.com

VEGF/VEGFR2 Pathway Modulation

Centchroman effectively downregulates angiogenesis, a critical process in tumor growth and metastasis, by targeting the VEGF/VEGFR2 signaling axis. nih.gov It has been demonstrated to inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and its downstream target, Vascular Endothelial Growth Factor (VEGF). nih.govacs.orgresearchgate.net Consequently, centchroman suppresses the phosphorylation of VEGF Receptor 2 (VEGFR2), leading to the attenuation of both AKT and ERK phosphorylation. nih.gov This disruption of the VEGF/VEGFR2 pathway results in the inhibition of VEGF-induced migration, invasion, and tube formation of human umbilical vein endothelial cells (HUVECs) in vitro. nih.gov Studies have shown that centchroman selectively induces apoptosis in human breast cancer cells and downregulates VEGF-induced angiogenesis by modulating the VEGFR2 pathway. explorationpub.com

Activation of GSK3β, E-cadherin, p21, and p27 Signaling Cascades

In prostate cancer cells, ormeloxifene treatment has been shown to induce the expression of phosphorylated GSK3β (pGSK3β) and E-cadherin, while repressing N-cadherin, Slug, Snail, and vimentin. This indicates an inhibition of the epithelial-to-mesenchymal transition (EMT), a process crucial for metastasis. Molecular docking analyses have further suggested a proficient interaction between ormeloxifene and both β-catenin and GSK3β.

Furthermore, ormeloxifene has been reported to enhance the expression of the cell cycle regulatory proteins p21 and p27. nih.gov This induction of p21 and p27 contributes to the arrest of the cell cycle. nih.govexplorationpub.com The upregulation of these proteins is associated with the inhibition of cancer cell proliferation. nih.gov

Role in Intrinsic Mitochondrial Apoptotic Pathways

Centchroman induces apoptosis through the intrinsic mitochondrial pathway. nih.gov This is evidenced by the loss of mitochondrial membrane potential (MMP) and the alteration of Bcl-2 family protein expression. nih.gov The activation of caspase-9 and caspase-3, along with the up-regulation of Apoptosis-Inducing Factor (AIF), further confirms the involvement of this pathway. nih.gov The process is also characterized by an increase in reactive oxygen species (ROS), and the inhibition of apoptosis by the antioxidant L-NAC suggests that centchroman-induced oxidative stress leads to apoptosis via a mitochondria-mediated pathway. nih.gov The release of pro-apoptotic proteins from the mitochondrial intermembrane space, such as cytochrome c, Omi/HtrA2, and SMAC, triggers caspase-dependent apoptosis. scielo.org.ar

Mechanisms of Cell Cycle Progression Alteration and Apoptosis Induction

Centchroman exerts its anti-cancer effects by altering cell cycle progression and inducing apoptosis through a series of coordinated molecular events. nih.govnih.govresearchgate.net

Induction of G0/G1 and G1/S Phase Cell Cycle Arrest

Centchroman has been consistently shown to induce cell cycle arrest at the G0/G1 phase in various cancer cell lines, including breast, endometrial, and cervical cancer cells. nih.govnih.govresearchgate.netresearchgate.nete-century.us In human breast cancer cells (MCF-7 and MDA-MB-231), treatment with centchroman leads to a significant accumulation of cells in the G0/G1 phase. nih.govresearchgate.netresearchgate.net This arrest is accompanied by the presence of a prominent sub-G0/G1 peak, which is indicative of apoptosis. nih.govresearchgate.net

The mechanism underlying this cell cycle arrest involves the modulation of key regulatory proteins. In endometrial cancer cells, centchroman-induced G0/G1 arrest is mediated through cyclin D1 and cyclin E pathways. nih.gov Similarly, in breast cancer cells, centchroman treatment results in a significant inhibition of cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6, as well as cyclins D1, D2, and E1. researchgate.net Ormeloxifene has also been reported to arrest the cell cycle in the G0-G1 phase by modulating regulatory proteins like inducing p21/p27 and inhibiting myeloid cell leukemia-1 (Mcl-1), cyclin D1, and cyclin-dependent kinase 4 (CDK4). explorationpub.com

Table 1: Effect of Centchroman on Cell Cycle Distribution in Breast Cancer Cells

Cell LineCentchroman Concentration (µM)% Cells in G0/G1 Phase (Mean ± SEM)
MDA-MB-2310 (Control)63.4 ± 1.1
572.11 ± 0.97
1080.0 ± 0.25

Data adapted from a study on MDA-MB-231 human breast cancer cells treated for 48 hours. researchgate.net

Caspase-Dependent Apoptosis via Mitochondrial Membrane Potential Depolarization

The induction of apoptosis by centchroman is a caspase-dependent process that is initiated by the depolarization of the mitochondrial membrane. nih.govresearchgate.net In both estrogen receptor-positive (MCF-7) and -negative (MDA-MB-231) breast cancer cells, centchroman treatment leads to phosphatidylserine (B164497) externalization, a key marker of early apoptosis. nih.govresearchgate.net This is followed by a loss of mitochondrial membrane potential. nih.govnih.govresearchgate.net

The disruption of the mitochondrial membrane potential leads to the activation of the caspase cascade. plos.org Specifically, centchroman has been shown to activate caspase-9 and caspase-3. nih.gov The activation of these caspases ultimately leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation. nih.govresearchgate.net The pan-caspase inhibitor z-VAD-fmk has been shown to inhibit centchroman-induced apoptosis, confirming the caspase-dependent nature of this process. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Cleavage as a Biochemical Marker of Apoptosis

This compound (CC) has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govresearchgate.net A key biochemical hallmark of this process is the cleavage of Poly(ADP-ribose) Polymerase (PARP), a nuclear enzyme critically involved in DNA repair and the maintenance of genomic integrity. researchgate.netbiocompare.com During caspase-dependent apoptosis, PARP is targeted and cleaved by activated caspases, particularly caspase-3 and caspase-7. nih.govsemanticscholar.org This cleavage event is considered a classic indicator of apoptosis. researchgate.netbiocompare.com

The intact PARP protein has a molecular weight of approximately 116 kDa. cellsignal.com Upon induction of apoptosis by agents like Centchroman, caspases cleave PARP at a specific site (between Asp214 and Gly215 in human PARP), generating two distinct fragments: an 89-kDa C-terminal catalytic fragment and a 24-kDa N-terminal DNA-binding domain. semanticscholar.orgcellsignal.com The cleavage effectively inactivates PARP, preventing it from carrying out its DNA repair functions, which facilitates the progression of cellular disassembly characteristic of apoptosis. biocompare.compromega.com

Research findings consistently show that treatment of cancer cells with Centchroman leads to this PARP cleavage. In studies involving human endometrial cancer cells, Centchroman treatment resulted in significant PARP cleavage, alongside other apoptotic indicators like DNA fragmentation and phosphatidylserine externalization. nih.gov Similarly, in both estrogen receptor-positive (MCF-7) and negative (MDA-MB-231) breast cancer cells, Centchroman induced caspase-dependent apoptosis, which was confirmed by the detection of the cleaved PARP fragment. researchgate.net Further studies in ovarian cancer cells and cervical cancer models treated with a brominated analogue of ormeloxifene (a form of Centchroman) also reported pronounced PARP cleavage, reinforcing its role as a downstream effector in the apoptotic pathway initiated by the compound. researchgate.netresearchgate.netacs.org The detection of the 89-kDa fragment following Centchroman exposure serves as a reliable biochemical marker confirming its pro-apoptotic activity. promega.comresearchgate.net

Modulation of Epithelial-Mesenchymal Transition (EMT) and Metastasis-Related Cellular Processes

This compound has been shown to inhibit cancer metastasis by modulating the Epithelial-Mesenchymal Transition (EMT), a critical process by which epithelial cells acquire mesenchymal, fibroblast-like properties and show reduced intercellular adhesion and increased motility. nih.gov This transition is a key step in cancer progression, enabling tumor cells to invade surrounding tissues and metastasize to distant organs. waocp.orgtechnion.ac.il Centchroman appears to reverse the EMT phenotype, thereby suppressing the metastatic potential of cancer cells. nih.gov

Regulation of Adhesion Molecules (e.g., E-cadherin) and Mesenchymal Markers (e.g., N-cadherin, Vimentin, Snail)

A fundamental characteristic of EMT is the downregulation of epithelial cell adhesion molecules, most notably E-cadherin, and the concurrent upregulation of mesenchymal markers. nih.govdovepress.com E-cadherin is crucial for maintaining the integrity of epithelial tissues, and its loss is a primary event in EMT. nih.gov Conversely, markers such as N-cadherin, Vimentin, and the transcription factor Snail are associated with a mesenchymal state and increased cell motility. nih.govdovepress.comfrontiersin.org

Studies have demonstrated that Centchroman can effectively reverse these molecular changes. In breast cancer cells, treatment with Centchroman led to an upregulation of epithelial markers while simultaneously downregulating mesenchymal markers. nih.gov Research on a brominated derivative of ormeloxifene in cervical cancer models further substantiated these findings, showing a marked upregulation of E-cadherin and a corresponding repression of N-cadherin, Vimentin, and Snail expression. researchgate.netacs.orgcore.ac.uk This shift from a mesenchymal back to an epithelial-like profile is a key mechanism behind Centchroman's anti-metastatic effects. nih.gov

Table 1: Effect of this compound on EMT Markers

MarkerProtein TypeRole in EMTEffect of Centchroman TreatmentReferences
E-cadherin Epithelial Adhesion MoleculeMaintains epithelial cell-cell adhesion; typically lost during EMT.Upregulation/Restoration of expression. nih.gov, researchgate.net, core.ac.uk, acs.org
N-cadherin Mesenchymal Adhesion MoleculePromotes motility and invasion; typically gained during EMT.Downregulation/Repression of expression. researchgate.net, core.ac.uk, acs.org
Vimentin Mesenchymal Intermediate FilamentContributes to cell motility and flexibility; a hallmark of mesenchymal cells.Downregulation/Repression of expression. researchgate.net, core.ac.uk, acs.org
Snail Transcription FactorA key transcriptional repressor of E-cadherin, inducing EMT.Downregulation/Repression of expression. researchgate.net, core.ac.uk, acs.org

Inhibition of Matrix Metalloproteinase (MMP) Expression

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for degrading components of the extracellular matrix (ECM). ersjournals.comfrontiersin.org This degradation is essential for cancer cells to break through tissue barriers, such as the basement membrane, enabling invasion and metastasis. technion.ac.ilclinicsinoncology.com MMP-2 and MMP-9, in particular, are strongly associated with cancer cell invasion, angiogenesis, and metastasis. clinicsinoncology.com

Research indicates that Centchroman's anti-metastatic activity is linked to the inhibition of MMPs. nih.gov Treatment of highly metastatic breast cancer cells with Centchroman resulted in decreased activities of matrix metalloproteinases. nih.gov Furthermore, studies using a brominated form of the compound in cervical cancer cells demonstrated significant repression of both MMP-2 and MMP-9 expression. researchgate.netacs.orgcore.ac.uk By inhibiting the expression and activity of these critical enzymes, Centchroman helps maintain the integrity of the ECM, thereby creating a barrier to tumor cell invasion. nih.gov

Table 2: Impact of Centchroman on Key Matrix Metalloproteinases

MMPCommon NameRole in MetastasisEffect of Centchroman TreatmentReferences
MMP-2 Gelatinase ADegrades Type IV collagen, a major component of the basement membrane, facilitating invasion.Repression of expression. researchgate.net, core.ac.uk, acs.org
MMP-9 Gelatinase BDegrades Type IV collagen and other ECM components; linked to invasion, angiogenesis, and metastasis.Repression of expression. nih.gov, researchgate.net, core.ac.uk, acs.org

Impact on Cellular Migration and Invasion Dynamics in Experimental Assays

The molecular changes induced by Centchroman—namely the reversal of EMT and inhibition of MMPs—translate directly into functional effects on cancer cell behavior. In vitro experimental assays have consistently confirmed that Centchroman inhibits the migration and invasion of cancer cells. nih.gov

In studies using highly metastatic breast cancer cell lines (MDA-MB-231 and 4T1), treatment with Centchroman at sub-IC50 concentrations significantly inhibited their migration and invasion capacities. nih.govacs.org These effects have been visualized and quantified using standard experimental models:

Wound Healing (Scratch) Assay: This assay assesses collective cell migration. Treatment with a brominated ormeloxifene derivative showed a marked reduction in the ability of cervical cancer cells to migrate and close the "wound" compared to untreated cells. acs.org

Boyden Chamber (Transwell) Assay: This assay measures the chemotactic invasion of cells through a basement membrane matrix (e.g., Matrigel). Centchroman and its derivatives have been shown to significantly inhibit the ability of cancer cells to invade through the Matrigel-coated membrane. acs.orgnih.gov

These findings from experimental assays provide direct evidence that Centchroman impairs the dynamic processes of cellular migration and invasion, which are fundamental to the metastatic cascade. acs.orgnih.gov

Table 3: Summary of Centchroman's Effects in Cell Migration and Invasion Assays

Assay TypeProcess MeasuredCell Lines StudiedObserved Effect of CentchromanReferences
Wound Healing Assay 2D Collective Cell MigrationCervical Cancer Cells (CaSki, SiHa)Significant inhibition of wound closure. acs.org
Boyden Chamber Assay 3D Cell InvasionBreast (MDA-MB-231, 4T1), Cervical (CaSki, SiHa) Cancer CellsSignificant inhibition of transmembrane cellular movement and invasion. nih.gov, acs.org
Agarose Bead Assay 3D Cell InvasionCervical Cancer Cells (CaSki, SiHa)Inhibition of cancer cell invasion. acs.org

Preclinical Pharmacological Investigations of Centchroman Hydrochloride in Experimental Models

In Vitro Studies on Cell Proliferation and Viability

In vitro studies form the foundational step in assessing the anticancer properties of a compound. These studies involve the use of cancer cell lines grown in controlled laboratory conditions to determine the direct effects of the compound on cancer cells.

The antiproliferative effects of Centchroman (B43507) have been evaluated across a wide array of human cancer cell lines, representing different cancer types with varied genetic backgrounds.

Breast Cancer: In breast cancer research, both estrogen receptor-positive (ER+) and negative (ER-) cell lines have been used. Studies have demonstrated Centchroman's ability to inhibit the proliferation of ER+ MCF-7 cells and triple-negative MDA-MB-231 cells. nih.govfarmaciajournal.com The murine mammary carcinoma cell line, 4T1, which is a model for human triple-negative breast cancer, has also been shown to be susceptible to Centchroman. nih.govwikipedia.org

Prostate Cancer: The androgen-independent prostate cancer cell lines DU145 and PC3 have been utilized to study the efficacy of Centchroman. nih.govresearchgate.net

Liver Cancer: The effects of Centchroman have also been investigated in hepatocellular carcinoma cell lines, including HepG2, Hep3B, C3a, and SKHep-1, to assess its potential in treating liver cancer.

Head and Neck Cancer: Centchroman has been reported to have an anti-proliferative effect on head and neck squamous cell carcinoma (HNSCC) cells. nih.gov

The use of this diverse panel of cell lines allows for a broad understanding of Centchroman's activity and its potential applicability across different cancer types. nih.gov

To quantify the effect of Centchroman on cancer cell viability and growth, several established assay methodologies are employed.

Sulforhodamine B (SRB) Assay: This assay is a widely used method for determining cytotoxicity by measuring cell density based on the binding of the SRB dye to cellular proteins. canvaxbiotech.comzellx.de It has been used to determine the half-maximal inhibitory concentration (IC50) of Centchroman in MCF-7 and MDA-MB-231 breast cancer cells. nih.gov

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. brieflands.comresearchgate.net This assay has been used to evaluate the cytotoxic effects of Centchroman in various cancer cell lines. researchgate.net

xCELLigence System: This is a real-time cell analysis system that monitors cellular events such as proliferation and cytotoxicity by measuring impedance changes on microelectronic sensors. It provides continuous data on the cellular response to a compound over time.

These assays provide quantitative data on the dose-dependent and time-dependent effects of Centchroman on cancer cell lines. For instance, the IC50 value for Centchroman was found to be 10 µM in MCF-7 cells and 20 µM in MDA-MB-231 cells, indicating a higher sensitivity in the ER+ cell line. nih.gov

Table 1: IC50 Values of Centchroman in Breast Cancer Cell Lines

Cell Line Receptor Status IC50 Value (µM) Citation
MCF-7 ER+ 10 nih.gov

The colony formation assay, or clonogenic assay, is a long-term cell survival assay that assesses the ability of a single cell to undergo continuous proliferation and form a colony. ossila.comabcam.com This assay is considered the gold standard for determining the effectiveness of cytotoxic agents. ossila.com

Studies have shown that Centchroman significantly inhibits the colony-forming efficiency of various cancer cells, including head and neck squamous cell carcinoma cells and breast cancer cells like MDA-MB-231. nih.govexplorationpub.com This inhibition of clonogenic potential indicates that Centchroman can effectively suppress the long-term proliferative capacity of cancer cells. abcam.comacs.org For example, in MDA-MB-231 cells, treatment with Centchroman led to a significant reduction in the number of colonies formed compared to untreated controls. explorationpub.com

In Vivo Animal Model Systems for Centchroman Hydrochloride Research

Following promising in vitro results, the anticancer effects of Centchroman are further evaluated in in vivo animal models to understand its efficacy in a more complex biological system.

Xenograft models involve the transplantation of human tumor cells or tissues into immunodeficient mice. stanford.edukyinno.com These models are instrumental in studying tumor growth, angiogenesis, and metastasis.

In preclinical studies, Centchroman has been shown to significantly reduce tumorigenesis and metastasis in xenograft models of ovarian and pancreatic cancer. nih.govglobenewswire.com For instance, in an ovarian cancer xenograft model using cisplatin-resistant cells, treatment with Centchroman led to a notable reduction in tumor formation and metastasis within the peritoneal cavity. nih.gov Similarly, in pancreatic cancer xenograft models, Centchroman has demonstrated the ability to inhibit tumor growth. globenewswire.com

Table 2: Effect of Centchroman in Ovarian Cancer Xenograft Model

Treatment Group Average Number of Tumors Average Number of Metastases Citation
Vehicle Control High High nih.gov

Syngeneic models utilize tumor cells derived from the same genetic background as the immunocompetent host mouse. championsoncology.comcriver.com This allows for the study of cancer therapies in the context of a fully functional immune system, which is particularly relevant for immunotherapies. criver.com

The 4T1 murine mammary carcinoma cell line, when implanted in BALB/c mice, creates a syngeneic model that mimics human triple-negative breast cancer. wikipedia.orgxenograft.net Research using this model has shown that Centchroman treatment can suppress tumor growth and lung metastasis. nih.gov This suggests that Centchroman's anticancer activity in vivo may also involve modulation of the tumor microenvironment and immune responses.

Experimental Models for Immunomodulatory Effects

The influence of this compound on the immune system has been evaluated using various experimental models to determine its effects on both cellular and humoral immunity. ijpp.comnih.gov

Carbon Clearance Assay for Phagocytic Activity

The carbon clearance assay is utilized to assess the effect of substances on the reticuloendothelial system (RES), which is composed of phagocytic cells crucial for clearing particles from the bloodstream. ijpp.com In this test, colloidal carbon particles are injected into the systemic circulation, and the rate at which these particles are cleared by macrophages is measured. ijpp.com Studies investigating Centchroman's effect on this system found that it did not produce a significant increase in the phagocytic index when compared to a control group. ijpp.com This suggests that Centchroman may not have a notable effect on the phagocytic activity of the reticuloendothelial system. ijpp.com

Table 1: Effect of Centchroman on Phagocytic Index in Carbon Clearance Assay

Treatment GroupPhagocytic Index (Mean ± S.E.M)
Control0.014 ± 0.001
Centchroman0.015 ± 0.001
Levamisole (Standard)0.016 ± 0.001

Source: Indian Journal of Physiology and Pharmacology, 2007 ijpp.com

Assessment of Cyclophosphamide-Induced Neutropenia

Cyclophosphamide-induced neutropenia is a model used to study the effect of drugs on the hematopoietic system. ijpp.com Research indicates that Centchroman was not effective in preventing the neutropenia induced by cyclophosphamide. ijpp.comnih.gov This finding suggests that Centchroman may not stimulate the hematopoietic system to a significant degree. ijpp.com

Table 2: Effect of Centchroman on Cyclophosphamide-Induced Neutropenia

Treatment GroupTotal Leucocyte Count (cells/mm³) Before Cyclophosphamide (Mean ± S.E.M)Total Leucocyte Count (cells/mm³) After Cyclophosphamide (Mean ± S.E.M)Neutrophil Count (%) Before Cyclophosphamide (Mean ± S.E.M)Neutrophil Count (%) After Cyclophosphamide (Mean ± S.E.M)
Control6450 ± 217.12416 ± 208.520.16 ± 0.8714.33 ± 0.95
Centchroman6516 ± 183.32583 ± 175.820.66 ± 1.0216.83 ± 1.07
Levamisole (Standard)6483 ± 194.32650 ± 196.820.33 ± 1.1418.66 ± 1.22

Source: Indian Journal of Physiology and Pharmacology, 2007 ijpp.com

Neutrophil Adhesion Assay

The neutrophil adhesion test evaluates the margination of cells in blood vessels and their subsequent migration to a site of inflammation. ijpp.com In preclinical studies, Centchroman did not demonstrate a significant increase in the adhesion of neutrophils to nylon fibers. ijpp.comnih.gov This suggests that Centchroman may not enhance the migration of neutrophils toward inflammatory sites. ijpp.com

Table 3: Effect of Centchroman on Neutrophil Adhesion

Treatment GroupNeutrophil Adhesion (%) (Mean ± S.E.M)
Control14.24 ± 1.15
Centchroman15.82 ± 1.24
Levamisole (Standard)19.34 ± 1.32

Source: Indian Journal of Physiology and Pharmacology, 2007 ijpp.com

Evaluation of Serum Immunoglobulin Levels

The zinc sulfate (B86663) turbidity test is employed to provide a general estimation of the immunoglobulin content in serum, where zinc sulfate precipitates immunoglobulins, causing turbidity. ijpp.com Studies have shown that Centchroman administration leads to a significant increase in serum immunoglobulin levels. ijpp.comnih.gov

Table 4: Effect of Centchroman on Serum Immunoglobulin Levels

Treatment GroupSerum Immunoglobulin (ZST units) (Mean ± S.E.M)
Control6.83 ± 0.47
Centchroman11.16 ± 0.79*
Levamisole (Standard)8.16 ± 0.60

*p<0.05 compared to control Source: Indian Journal of Physiology and Pharmacology, 2007 ijpp.com

Indirect Haemagglutination Test for Humoral Immunity

The indirect haemagglutination test is used to assess the humoral immune response by measuring circulating antibody titers. ijpp.com This test involves the interaction of B cells with antigens, leading to their proliferation and differentiation into antibody-secreting cells. ijpp.com Research has demonstrated that Centchroman significantly increases the circulating antibody titer, indicating a stimulatory effect on humoral immunity. ijpp.comnih.gov

Table 5: Effect of Centchroman on Haemagglutinating Antibody Titre in IHA Test

Treatment GroupAntibody Titre (Mean ± S.E.M)
Control4.33 ± 0.33
Centchroman6.50 ± 0.34
Levamisole (Standard)6.83 ± 0.42

*p<0.05 compared to control Source: Indian Journal of Physiology and Pharmacology, 2007 ijpp.com

Models for Studying Osteoclastic Bone Resorption

The effect of Centchroman on bone has been investigated using in vitro models that directly assess osteoclast activity. nih.gov Osteoclasts are cells responsible for bone resorption. One such model is the bone slice assay. nih.gov

In these in vitro studies, Centchroman demonstrated a dose-dependent inhibition of osteoclastic bone resorption. nih.gov At a concentration of 1 µM, it inhibited bone resorption by up to 70%. nih.gov The half-maximal inhibitory concentration (IC50) was found to be approximately 0.1 µM. nih.gov Furthermore, Centchroman was observed to inhibit the cytoplasmic spreading of osteoclasts by 32% at a 1 µM concentration. nih.gov These findings suggest that Centchroman can directly inhibit the bone-resorbing activity of osteoclasts. nih.govportico.org

Combinatorial Preclinical Studies with Other Therapeutic Agents

The exploration of Centchroman (CC), also known as Ormeloxifene (B1196478), in combination with other therapeutic agents aims to enhance its anticancer efficacy, potentially through synergistic mechanisms that can lead to more effective treatment strategies with minimal side effects. plos.orgsemanticscholar.org Preclinical studies have investigated its use alongside natural compounds and conventional anticancer drugs, revealing promising interactions in various cancer models.

The combination of Centchroman with the soy-derived isoflavone (B191592) Genistein (GN) has been investigated for its potential to enhance the therapeutic response in breast cancer. plos.orgexplorationpub.com Studies show that combining these two agents results in a synergistic anticancer effect, significantly increasing cytotoxicity in human breast cancer cells compared to the use of either drug alone. explorationpub.comexplorationpub.com

Detailed Research Findings:

Preclinical research has demonstrated that the combination of Centchroman and Genistein exerts a potent and selective cytotoxic effect on various human breast cancer cell lines (HBCCs), including both estrogen receptor (ER)-positive (MCF-7, T-47D) and ER-negative (MDA-MB-231, MDA-MB-468) types. plos.orgsemanticscholar.orgexplorationpub.com A key finding is that this combination remains non-toxic to non-tumorigenic human mammary epithelial cells (MCF-10A), highlighting its potential for selective cancer cell killing. explorationpub.comexplorationpub.com

The synergistic interaction between the two compounds is quantitatively measured by a Combination Index (CI), where a value of less than 1 indicates synergism. semanticscholar.org Across multiple breast cancer cell lines, the combination of Centchroman and Genistein consistently yielded CI values below 1. semanticscholar.org Furthermore, the Dose Reduction Index (DRI), which signifies the extent to which the dose of one drug can be reduced when used in combination, was found to be greater than 1 for both agents, indicating a favorable dose-reduction potential. explorationpub.com For instance, results suggest that the dose of Centchroman could be reduced significantly when combined with Genistein, minimizing potential toxicity while enhancing efficacy. explorationpub.com

Mechanistically, the synergistic effect is attributed to the induction of apoptosis (programmed cell death). researchgate.net The combination leads to cell cycle arrest at the G2/M phase and promotes apoptosis through a pathway dependent on the generation of reactive oxygen species (ROS). researchgate.net This process involves the disruption of the mitochondrial membrane potential and the activation of key apoptotic proteins like Caspase-3, Caspase-7, Caspase-9, and PARP. researchgate.net Additionally, the combination has been found to suppress the pro-survival PI3K/Akt/NF-κB signaling pathway, further enhancing the apoptotic response. researchgate.net In vivo studies using a 4T1-syngeneic mouse breast tumor model confirmed that the combination markedly reduced tumor growth compared to either agent administered alone. researchgate.net

Interactive Data Table: Synergistic Cytotoxicity of Centchroman and Genistein in Breast Cancer Cell Lines

Cell LineReceptor StatusCombination Index (CI) ValueDose Reduction Index (DRI) for CentchromanKey FindingReference
MCF-7 ER-positive< 1> 1 (~1.65–14.36)Synergistic cytotoxicity observed. explorationpub.com
T-47D ER-positive< 1> 1 (~1.65–14.36)Synergistic cytotoxicity observed. explorationpub.com
MDA-MB-231 ER-negative< 1> 1 (~1.65–14.36)Synergistic cytotoxicity observed. explorationpub.com
MDA-MB-468 ER-negative< 1 (Antagonism at 10 μM CC + 25 μM GN)> 1 (~1.65–14.36)Generally synergistic, with one antagonistic exception. semanticscholar.orgexplorationpub.com
MCF-10A Non-tumorigenicNot applicableNot applicableThe combination did not affect the viability of these normal cells. explorationpub.comexplorationpub.com

Research into combining Centchroman with other anticancer agents has sought to overcome drug resistance and improve therapeutic outcomes, particularly in aggressive cancers like triple-negative breast cancer (TNBC). explorationpub.com

Detailed Research Findings:

A notable preclinical study investigated a novel three-drug combination of Centchroman (Ormeloxifene), the antidepressant Sertraline, and the natural phytochemical Plumbagin in the MDA-MB-231 triple-negative breast cancer cell line. explorationpub.comnih.gov Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), and Plumbagin, a plant-derived compound, have both demonstrated independent anticancer properties. explorationpub.comyumsuklibrary.ng

The study found that the three-drug combination exerted significantly greater cytotoxicity on MDA-MB-231 cells compared to Centchroman used alone across various time points. explorationpub.comnih.gov This enhanced effect was also observed in the inhibition of colony formation, where the combination significantly reduced the ability of single cancer cells to grow into colonies. nih.gov

The primary mechanism for this enhanced efficacy was a significant increase in apoptosis. explorationpub.com Flow cytometry analysis revealed a much higher percentage of cells in the sub-G0 phase (a marker of apoptosis) following treatment with the combination compared to Centchroman alone. For example, at a 50 µmol/L concentration after 72 hours, the combination induced apoptosis in 89% of cells, whereas Centchroman alone induced apoptosis in 50.4% of cells. explorationpub.com

Furthermore, the combination demonstrated potent anti-angiogenic potential. explorationpub.com In a chorioallantoic membrane (CAM) assay, which models blood vessel formation, the combination treatment showed superior inhibition of angiogenesis. explorationpub.com This was corroborated by molecular analysis showing that the combination downregulated the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that promotes angiogenesis. explorationpub.com The study also noted that the combination effectively upregulated the expression of tumor suppressor genes p53 and p21. dntb.gov.ua

No direct preclinical studies combining Centchroman with the multikinase inhibitor Sorafenib were identified in the search results.

Interactive Data Table: Comparative Cytotoxicity and Apoptosis of Centchroman vs. Combination Therapy in MDA-MB-231 Cells

Treatment GroupConcentrationCytotoxicity (72h)Apoptotic Cells (sub-G0 phase, 72h)Key FindingReference
Centchroman (Ormeloxifene) Alone 50 µmol/L85%50.4%Effective, but less potent than the combination. explorationpub.comnih.gov
Centchroman + Sertraline + Plumbagin 50 µmol/L94%89.0%Combination shows significantly enhanced cytotoxicity and apoptosis induction. explorationpub.comnih.gov
Centchroman (Ormeloxifene) Alone 25 µmol/L85%Not significantLower efficacy at reduced concentration. explorationpub.com
Centchroman + Sertraline + Plumbagin 25 µmol/L91%39.8%Combination remains highly effective even at a lower concentration. explorationpub.com

Comparative Preclinical Research of Centchroman Hydrochloride with Other Selective Estrogen Receptor Modulators

Comparative Analysis of Estrogen Receptor Binding Profiles

The interaction of SERMs with estrogen receptors (ERs), primarily ERα and ERβ, is fundamental to their mechanism of action. Centchroman (B43507), like other SERMs, competitively binds to these receptors. However, the affinity and subsequent conformational changes induced in the receptor can differ significantly among SERMs, leading to varied downstream effects.

Centchroman demonstrates a notable selectivity and high affinity for ERα, with a binding affinity of 8.8%, which is higher than its affinity for ERβ at 3%. nih.gov This preferential binding to ERα is a key characteristic that influences its tissue-specific actions. In comparison, tamoxifen (B1202) and raloxifene (B1678788) also bind to both ER isoforms, but the resulting ligand-receptor complex and its interaction with co-regulatory proteins differ, dictating whether the compound will act as an agonist or an antagonist in a particular tissue. scielo.brkup.at For instance, droloxifene, a derivative of tamoxifen, exhibits a 10-60-fold higher binding affinity for the ER than tamoxifen itself. portico.org

The distinct conformational changes induced by each SERM upon binding to the estrogen receptor are a critical determinant of their biological activity. scielo.br While estradiol (B170435), a natural estrogen, and raloxifene occupy the same ligand-binding pocket on the ER, they induce different structural changes in the receptor. scielo.br These unique conformations dictate the recruitment of co-activators or co-repressors, ultimately modulating gene transcription in a tissue-specific manner.

Differential Tissue-Specific Activity in Preclinical Models

The hallmark of SERMs is their ability to exert estrogen-like effects in some tissues while blocking estrogen's effects in others. Preclinical animal models have been instrumental in characterizing these differential activities for Centchroman hydrochloride in comparison to other SERMs.

Comparative Agonistic and Antagonistic Activities Across Various Tissues in Animal Models

Centchroman exhibits a distinct pattern of agonistic and antagonistic activities in preclinical models. It demonstrates potent anti-estrogenic effects in the uterus and breast, while showing estrogenic actions in the skeleton and cardiovascular system. researchgate.netnih.gov

In rat models, Centchroman acts as a potent anti-estrogenic agent in the uterus, a property that is more pronounced compared to tamoxifen. portico.org Conversely, tamoxifen can exhibit partial estrogenic effects on the uterus in rats. portico.org In the context of breast tissue, both Centchroman and tamoxifen act as antagonists, which forms the basis for their investigation in breast cancer models. researchgate.netacademicmed.org However, Centchroman's antagonistic effect on the breast is a key feature of its profile. researchgate.net

Endometrial Response Characterization in Preclinical Animal Models

A significant distinguishing feature of Centchroman is its effect on the endometrium. In preclinical animal models, Centchroman consistently demonstrates an anti-proliferative effect on the endometrium. portico.org This is in stark contrast to tamoxifen, which can have an estrogen-agonistic effect on the endometrium, leading to concerns about endometrial hyperplasia. scielo.br Raloxifene, on the other hand, generally shows a neutral or inhibitory effect on the endometrium, similar to Centchroman. scielo.br The l-enantiomer (B50610) of Centchroman, levormeloxifene, has been shown in estrogen-deficient animal models to inhibit bone loss and cholesterol accumulation without stimulating the endometrial glands or epithelium. portico.org

Bone-Specific Effects and Comparative Inhibition of Osteoclastic Activity

Centchroman demonstrates a beneficial estrogen-agonist effect on bone tissue, a crucial property for a SERM. portico.org In ovariectomized rat models, a common preclinical model for postmenopausal osteoporosis, Centchroman has been shown to prevent bone loss. scielo.brportico.org

A key mechanism for this bone-protective effect is the direct inhibition of osteoclastic bone resorption. portico.orgnih.gov In vitro studies using bone slice assays have shown that Centchroman dose-dependently inhibits osteoclastic bone resorption, with a 70% inhibition at a concentration of 1 µM. nih.gov In the same assay, raloxifene showed no significant effect on bone resorption across the same dose range. nih.gov 17β-estradiol had a modest inhibitory effect at higher concentrations. nih.gov Furthermore, Centchroman was found to inhibit osteoclast cytoplasmic spreading, an effect not observed with raloxifene or 17β-estradiol. nih.gov The d-enantiomer of Centchroman, d-centchroman, was found to inhibit bone resorption by 30%, while the l-enantiomer was ineffective. nih.gov

Comparative Inhibition of Osteoclastic Bone Resorption in vitro

CompoundInhibition of Bone ResorptionEffect on Osteoclast SpreadingReference
CentchromanUp to 70% inhibitionInhibited by 32% nih.gov
RaloxifeneNo significant effectNo effect nih.gov
17β-estradiolModest inhibition (40%) at high concentrationsNo effect nih.gov

Comparative Molecular Pathway Modulation in Preclinical Models (e.g., versus Tamoxifen, Raloxifene)

The differential tissue-specific activities of SERMs are a direct consequence of their distinct modulation of molecular pathways. While all SERMs act through the estrogen receptor, the specific genes they regulate and the signaling cascades they activate or inhibit can vary significantly.

In cancer models, Centchroman has been shown to inhibit oncogenic β-catenin signaling and the epithelial-to-mesenchymal transition (EMT) progression, leading to reduced tumor growth. In silico studies have suggested that Centchroman may tightly regulate key genes involved in cancer progression such as ER, EGFR kinase, EGFR-cSRC, HDAC-2, PARP-1, and BRAF. nih.govresearchgate.net

Comparatively, tamoxifen's anti-cancer effects are primarily attributed to its competitive antagonism of estrogen at the ER in breast cancer cells. However, its partial agonist activity in other tissues can lead to different molecular outcomes. Raloxifene also acts as an ER antagonist in breast and uterine tissue, competitively inhibiting estrogen-induced DNA transcription. nih.gov

Distinctive Mechanistic Features of this compound Compared to Other SERMs

Several distinctive mechanistic features set this compound apart from other SERMs like tamoxifen and raloxifene.

One of the most unique aspects of Centchroman is its contraceptive mechanism, which involves preventing the implantation of the blastocyst in the endometrium without suppressing ovulation or affecting the hypothalamic-pituitary-ovarian axis. researchgate.net This is achieved by inhibiting endometrial receptivity to blastocyst signals.

Furthermore, Centchroman's action on bone appears to involve a direct effect on osteoclasts, independent of systemic hormonal changes. nih.gov The inhibition of osteoclast cytoplasmic spreading is a specific cellular mechanism that has been identified for Centchroman but not for raloxifene. nih.gov

From a molecular standpoint, the ability of Centchroman to modulate pathways like β-catenin signaling in cancer cells provides a mechanistic basis for its anti-tumor effects that may be distinct from the primary ER-antagonistic actions of other SERMs. Additionally, Centchroman acts as a competitive antagonist of the ER and promotes the conversion of the more potent estradiol (E2) to the less active estrone (B1671321) (E1). researchgate.net

Advanced Experimental Models and Methodologies in Centchroman Hydrochloride Research

Proteomic and Transcriptomic Profiling Techniques for Molecular Response Assessment

Proteomic and transcriptomic analyses have provided a global view of the molecular changes induced by Centchroman (B43507) in cancer cells. These high-throughput techniques allow for the simultaneous analysis of thousands of proteins and gene transcripts, offering a comprehensive picture of the cellular response.

Proteomic studies have been crucial in identifying the proteins and pathways modulated by Centchroman. In one study on chronic myeloid leukemia (K562) cells, two-dimensional gel electrophoresis coupled with mass spectrometry was used to analyze changes in the proteome following Centchroman treatment. This analysis revealed that 57% of the differentially expressed proteins were involved in apoptosis, while another 30% were associated with cell cycle regulation pathways. nih.gov This approach has been pivotal in understanding the molecular basis of cancer growth inhibition by Centchroman. waocp.org

Transcriptomic profiling, often performed using techniques like RNA sequencing (RNA-Seq), provides insights into the gene expression patterns altered by Centchroman. bigomics.chmdpi.com By analyzing the complete set of RNA transcripts in a cell, researchers can identify genes that are upregulated or downregulated in response to the compound. bigomics.chmdpi.com This information is critical for identifying novel therapeutic targets and understanding the broader molecular mechanisms underlying Centchroman's effects, including its influence on cancer heterogeneity, drug resistance, and the tumor microenvironment. bigomics.chmdpi.com The integration of proteomic and transcriptomic data offers a powerful approach to uncover the complex signaling networks affected by Centchroman, aiding in the development of more effective, personalized cancer treatments. bigomics.ch

Advanced Microscopic Techniques for Cellular and Subcellular Analysis (e.g., Electron Microscopy)

Advanced microscopic techniques are indispensable for visualizing the morphological and ultrastructural changes in cells undergoing apoptosis or other cellular processes induced by Centchroman. Electron microscopy, with its high resolving power, has been a particularly valuable tool in this regard. medchemexpress.comnih.gov

Flow Cytometry for Cell Cycle Progression and Apoptosis Quantitation

Flow cytometry is a cornerstone technique in Centchroman research, enabling the rapid and quantitative analysis of cell populations to assess effects on cell cycle progression and apoptosis.

Studies have consistently used flow cytometry to demonstrate that Centchroman induces cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines, including breast and endometrial cancer cells. researchgate.netresearchgate.netacs.org This is quantified by staining the cells with a fluorescent dye like Propidium Iodide (PI) that binds to DNA, allowing for the analysis of DNA content and thus the distribution of cells across the different phases of the cell cycle. researchgate.net A significant accumulation of cells in the G0/G1 phase is a hallmark of Centchroman's anti-proliferative effect. researchgate.netacs.org

Furthermore, flow cytometry is extensively used to quantify apoptosis. The appearance of a "sub-G0/G1" peak in cell cycle analysis is an indicator of apoptotic cells with fragmented DNA. researchgate.net More specific apoptosis assays, such as Annexin V-FITC/PI double staining, are also analyzed by flow cytometry. researchgate.netexplorationpub.com This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the exposure of phosphatidylserine (B164497) on the outer cell membrane (detected by Annexin V) and membrane integrity (assessed by PI exclusion). explorationpub.com These quantitative analyses have been crucial in establishing the pro-apoptotic activity of Centchroman. researchgate.netresearchgate.netexplorationpub.com

Cell Line Effect Observed Technique Key Findings
MCF-7 (Breast Cancer)G0/G1 Arrest, ApoptosisFlow Cytometry (PI Staining)Centchroman induces a G0/G1 phase cell cycle arrest and a prominent sub-G0/G1 peak indicative of apoptosis. researchgate.net
MDA-MB-231 (Breast Cancer)G0/G1 Arrest, ApoptosisFlow Cytometry (PI Staining)Similar to MCF-7, Centchroman causes G0/G1 arrest and apoptosis. researchgate.net
Ishikawa (Endometrial Cancer)G0/G1 Arrest, ApoptosisFlow CytometryCentchroman arrests cells in the G0/G1 phase and pushes cells into the sub-G0/G1 apoptotic phase at higher doses. researchgate.net
MCF-7/MDA-MB-231ApoptosisFlow Cytometry (Annexin V/PI)Combination of Centchroman and Genistein induced higher apoptosis compared to individual drugs. researchgate.net

Immunobiochemical Approaches: Western Blotting and Immunofluorescence for Protein Expression and Localization

Immunobiochemical techniques such as Western blotting and immunofluorescence are fundamental for investigating the specific protein alterations and their subcellular localization following Centchroman treatment.

Western blotting is widely used to detect changes in the expression levels of key proteins involved in signaling pathways affected by Centchroman. For instance, studies have shown that Centchroman treatment leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis, in cervical cancer cells. acs.org In other research, Western blot analysis demonstrated that Centchroman can modulate the expression of proteins in the Wnt/β-catenin signaling pathway, such as down-regulating β-catenin and CyclinD1. e-century.us These analyses provide mechanistic insights into how Centchroman exerts its effects at the molecular level.

Immunofluorescence is employed to visualize the subcellular localization of target proteins. For example, in studies on cervical cancer cells, confocal microscopy combined with immunofluorescence has been used to show that Centchroman treatment can prevent the nuclear localization of β-catenin. acs.org This technique provides spatial information that complements the quantitative data from Western blotting, helping to build a more complete picture of the drug's mechanism of action.

Technique Target Protein Cell Line Finding
Western BlotPARPCaSki, SiHa (Cervical Cancer)Increased cleavage of PARP, indicating apoptosis induction by a brominated-Ormeloxifene analogue. acs.org
Western BlotWnt, β-catenin, CyclinD1HeLa (Cervical Cancer)Ormeloxifene (B1196478) significantly down-regulated the protein levels of Wnt, β-catenin, and CyclinD1. e-century.us
Immunofluorescenceβ-cateninCaSki (Cervical Cancer)A brominated-Ormeloxifene analogue prevented the nuclear localization of β-catenin. acs.org

Molecular Genetic Techniques: Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a sensitive and specific technique used to measure changes in gene expression levels in response to Centchroman. explorationpub.com This method allows for the precise quantification of messenger RNA (mRNA) levels of specific genes, providing insights into the transcriptional regulation induced by the compound. nautilus.bio

In the context of Centchroman research, qPCR has been utilized to explore the upregulation and downregulation of genes involved in critical cancer-related processes. For example, in triple-negative breast cancer cells, qPCR studies have analyzed the expression of genes associated with metastasis, angiogenesis, tumor suppression, and protein folding. explorationpub.com Research has shown that Ormeloxifene can downregulate the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. explorationpub.com Furthermore, it has been found to upregulate the expression of tumor suppressor genes like p53 and p21, and downregulate genes associated with metastasis, such as ZEB1. explorationpub.com These findings from qPCR analyses are crucial for understanding the molecular switches that Centchroman flips to inhibit cancer progression.

Gene Target Process Cell Line Effect of Centchroman/Ormeloxifene
VEGFAngiogenesisMDA-MB-231Downregulation
p53Tumor SuppressionMDA-MB-231Upregulation
p21Tumor SuppressionMDA-MB-231Upregulation
ZEB1MetastasisMDA-MB-231Downregulation
Wnt, β-catenin, CyclinD1Wnt SignalingHeLaDownregulation
pGSK-3βWnt SignalingHeLaUpregulation

Computational and Structural Biology Approaches: Molecular Docking and Modeling Studies

Computational and structural biology approaches, particularly molecular docking, have been instrumental in predicting and understanding the interactions between Centchroman and its molecular targets. These in silico methods simulate the binding of a ligand (Centchroman) to the active site of a target protein, providing insights into binding affinity and mode of interaction.

Molecular docking studies have suggested that Ormeloxifene and its analogues can proficiently bind to key proteins implicated in cancer progression. For example, modeling studies have shown that Ormeloxifene and a brominated analogue (Br-ORM) can dock effectively with β-catenin. acs.org The brominated analogue was predicted to bind with a lower energy (-7.6 kcal/mol) compared to the parent Ormeloxifene, suggesting a more stable interaction. acs.org Such studies help in rationalizing the observed biological activities and can guide the design of more potent derivatives. Docking studies have also explored the interaction of Ormeloxifene with other cancer-related targets, providing a theoretical framework for its multi-target anticancer effects. acs.org These computational predictions are valuable for prioritizing experimental studies and for the structure-based design of new therapeutic agents.

Target Protein Ligand Predicted Binding Energy Key Implication
β-cateninBrominated-Ormeloxifene (Br-ORM)-7.6 kcal/molSuggests effective binding and inhibition of the Wnt/β-catenin pathway. acs.org
β-cateninOrmeloxifene (ORM)Not specifiedShown to dock proficiently, supporting its role as a β-catenin inhibitor. acs.org

Development and Validation of Analytical Methods for Centchroman Hydrochloride in Biological Matrices (e.g., Immunoassays, HPLC)

The development and validation of robust analytical methods are essential for pharmacokinetic studies, enabling the accurate quantification of Centchroman and its metabolites in biological matrices such as plasma. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose. nih.gov

A validated reverse-phase HPLC (RP-HPLC) method has been developed for the estimation of Ormeloxifene. nih.gov Such methods are validated according to international guidelines (e.g., ICH) to ensure they are linear, specific, accurate, precise, and robust. nih.gov A typical validated method might use a C18 column with a mobile phase consisting of a mixture of organic solvents like methanol (B129727) and acetonitrile, with UV detection at a specific wavelength (e.g., 274 nm). nih.gov The retention time for Ormeloxifene in one such developed method was found to be approximately 2.497 minutes. nih.gov These validated analytical methods are critical for determining pharmacokinetic parameters like maximum concentration (Cmax) and area under the curve (AUC), which are vital for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile and for studying potential drug-drug interactions.

Parameter Description
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column Agilent C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Methanol:Acetonitrile (70:30 v/v)
Flow Rate 1 ml/min
Detection UV at 274 nm
Retention Time 2.497 min
Validation Performed according to ICH guidelines for linearity, specificity, precision, accuracy, LOD, LOQ, and robustness. nih.gov

Future Research Directions and Unexplored Avenues for Centchroman Hydrochloride Research

Identification and Validation of Novel Molecular Targets Beyond Classical Estrogen Receptors

A growing body of evidence suggests that the pharmacological effects of Centchroman (B43507) are not solely mediated by its interaction with estrogen receptors (ERs). Future research should prioritize the identification and validation of these novel molecular targets to better understand its diverse biological activities.

One promising avenue of investigation is the impact of Centchroman on critical signaling pathways involved in cell proliferation and survival. Studies have shown that Centchroman can inhibit the proliferation of head and neck squamous cell carcinoma (HNSCC) cells by modulating the PI3K/mTOR pathway. nih.gov Specifically, it has been demonstrated to be a dual-inhibitor of Akt/mTOR and STAT3 signaling, leading to apoptosis and alterations in cell cycle regulation. nih.gov Further research is needed to elucidate the precise molecular interactions within these pathways and to explore their relevance in other cancer types.

The induction of apoptosis is a key mechanism of anti-cancer agents. In breast cancer and chronic myeloid leukemia (CML) cell lines, Centchroman has been shown to induce apoptosis by depolarizing the mitochondrial membrane potential and activating the ERK pathway. nih.gov The molecular players involved in this process, beyond the classical apoptotic machinery, warrant further investigation. Identifying the specific upstream regulators and downstream effectors of Centchroman-induced apoptosis could reveal novel therapeutic targets.

Below is a table summarizing the known non-estrogen receptor molecular targets of Centchroman and their observed effects.

Molecular Target/PathwayObserved EffectCell/Disease Model
PI3K/Akt/mTOR PathwayInhibition of cell proliferation, induction of apoptosisHead and Neck Squamous Cell Carcinoma (HNSCC)
STAT3 SignalingInhibitionHNSCC
ERK PathwayActivation, leading to apoptosisChronic Myeloid Leukemia (K562 cells)
Mitochondrial MembraneDepolarization, leading to apoptosisBreast cancer (MCF-7, MDA-MB-231), CML (K562)

Strategic Repositioning and Investigation in Emerging Preclinical Disease Models

The unique pharmacological profile of Centchroman, characterized by its tissue-selective estrogenic and anti-estrogenic activities, makes it an attractive candidate for drug repositioning. nih.gov Its established safety profile further supports its investigation in a variety of disease models beyond its current use as a contraceptive and for dysfunctional uterine bleeding. nih.govwikipedia.org

The anti-proliferative and apoptotic effects of Centchroman have been demonstrated in a range of preclinical cancer models, including:

Breast Cancer: Centchroman has shown efficacy in both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cell lines. nih.gov

Head and Neck Cancer: As mentioned, it inhibits proliferation in HNSCC cells. nih.gov

Chronic Myeloid Leukemia (CML): It induces apoptosis in CML cell lines and mononuclear cells from CML patients. nih.gov

Ovarian Cancer: Preliminary in vitro data suggest that Centchroman is a potent anti-neoplastic agent in ER-expressing ovarian cancer cells. nih.gov

Future research should expand on these findings by utilizing more advanced preclinical models, such as patient-derived xenografts (PDXs) and organoids, to better predict clinical efficacy.

Beyond oncology, the therapeutic potential of Centchroman in other conditions warrants exploration. Preclinical studies in the Eker rat model have demonstrated the efficacy of SERMs in reducing the incidence and size of uterine leiomyomas (fibroids). duke.edu This suggests a potential role for Centchroman in the management of this common gynecological condition. Furthermore, its estrogenic effects on bone suggest a potential application in the prevention or treatment of osteoporosis. nih.gov

Elucidating Mechanisms of Drug Resistance and Developing Sensitization Strategies in Preclinical Cancer Models

A significant challenge in cancer therapy is the development of drug resistance. nih.gov While Centchroman has shown promise as an anti-cancer agent, understanding potential mechanisms of resistance is crucial for its long-term clinical success. Future research should focus on identifying the molecular drivers of both intrinsic and acquired resistance to Centchroman in various cancer types.

One promising strategy to combat resistance is the use of combination therapies. Phytochemicals such as curcumin (B1669340) and resveratrol (B1683913) have been shown to sensitize breast cancer cells to the apoptotic effects of Centchroman, allowing for the use of lower concentrations of the drug. nih.gov This approach could not only enhance efficacy but also minimize potential side effects. Further investigation into other synergistic drug combinations is warranted.

The table below outlines potential strategies for overcoming resistance to Centchroman.

Sensitization StrategyMechanism of ActionPreclinical Model
Combination with CurcuminEnhances apoptotic responseBreast cancer cells
Combination with ResveratrolEnhances apoptotic responseBreast cancer cells

Rational Design and Synthesis of Next-Generation Centchroman Hydrochloride Analogues with Improved Specificity or Potency

The development of novel analogues of Centchroman with improved therapeutic profiles represents a significant area for future research. Rational drug design approaches can be employed to create molecules with enhanced specificity for particular molecular targets or increased potency.

Structure-activity relationship (SAR) studies are essential for guiding the synthesis of new analogues. For example, research on spirochromanone derivatives has identified compounds with potent anticancer activity against human breast cancer and murine melanoma cell lines. nih.gov Molecular docking studies of these analogues have revealed effective binding at the active site of the epidermal growth factor receptor (EGFR) kinase domain, suggesting a mechanism of action independent of the estrogen receptor. nih.gov

The l-isomer of Centchroman has been found to possess twice the anti-fertility activity of the racemic mixture, highlighting the importance of stereochemistry in its biological activity. Future synthetic efforts could focus on the selective synthesis of specific stereoisomers to enhance desired therapeutic effects while minimizing off-target activities.

Characterization of Cross-Talk Between this compound-Mediated Pathways and Other Cellular Signaling Networks

The cellular response to Centchroman is likely not limited to the modulation of a single signaling pathway. A comprehensive understanding of its mechanism of action requires the characterization of the cross-talk between Centchroman-mediated pathways and other critical cellular signaling networks.

For instance, the interaction between estrogen receptor signaling and growth factor receptor pathways is well-established in cancer biology. The finding that spirochromanone analogues of Centchroman bind to the EGFR kinase domain suggests a potential point of intersection between these two pathways. nih.gov Investigating how Centchroman modulates EGFR signaling and other growth factor pathways could reveal new therapeutic opportunities.

Furthermore, given its effects on the PI3K/Akt/mTOR and STAT3 pathways, it is important to explore how Centchroman influences the complex network of upstream and downstream signaling molecules. This could involve proteomic and genomic approaches to identify novel interacting partners and downstream gene targets.

Application of Advanced Preclinical Models for Long-Term Mechanistic Elucidation and Efficacy Prediction

To bridge the gap between preclinical findings and clinical outcomes, it is imperative to utilize advanced preclinical models that more accurately recapitulate human disease. Patient-derived xenografts (PDXs) and patient-derived organoids (PDOs) have emerged as powerful tools in cancer research, as they preserve the heterogeneity and molecular characteristics of the original tumor. nih.govresearchgate.netnih.gov

The use of PDX and PDO models in future Centchroman research will be invaluable for:

Efficacy Prediction: Assessing the anti-tumor activity of Centchroman and its analogues in a patient-relevant context.

Biomarker Discovery: Identifying molecular markers that predict sensitivity or resistance to Centchroman.

Mechanistic Studies: Elucidating the in vivo mechanisms of action and resistance in a more physiologically relevant setting.

These advanced models can provide crucial insights for the design of clinical trials and the development of personalized therapeutic strategies involving Centchroman.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Centchroman hydrochloride
Reactant of Route 2
Reactant of Route 2
Centchroman hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.